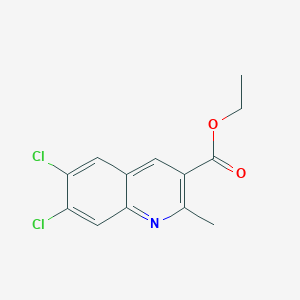
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of o-aminobenzophenones with diethylmalonate, followed by chlorination using phosphorus oxychloride (POCl3) . The reaction is carried out under reflux conditions in a water bath for 5-7 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it interferes with cell division by targeting microtubules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6,8-dichloro-2-methylquinoline-3-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Uniqueness
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its dual chlorine substitution at positions 6 and 7 enhances its antibacterial and anticancer properties compared to other similar compounds .
Propriétés
Numéro CAS |
948294-33-5 |
|---|---|
Formule moléculaire |
C13H11Cl2NO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-4-8-5-10(14)11(15)6-12(8)16-7(9)2/h4-6H,3H2,1-2H3 |
Clé InChI |
XRBGOQVTOCSDSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















